2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate
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Overview
Description
2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate is a complex organic compound featuring multiple functional groups, including bromine, nitro, and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: This step involves the condensation of 2,3-dimethylbenzaldehyde with 2,6-dibromo-4-aminophenol under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The imine group can be oxidized to form the corresponding oxime or nitrile.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Amines formed from the reduction of nitro groups.
Oxidation: Oximes or nitriles formed from the oxidation of the imine group.
Scientific Research Applications
2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-methylaniline: Similar structure but lacks the nitro and imine groups.
Phenol, 2,6-dibromo-4-methyl-: Similar structure but lacks the nitro and imine groups.
Uniqueness
2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H15Br2N3O6 |
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Molecular Weight |
577.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(2,3-dimethylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H15Br2N3O6/c1-12-4-3-5-20(13(12)2)25-11-14-6-18(23)21(19(24)7-14)33-22(28)15-8-16(26(29)30)10-17(9-15)27(31)32/h3-11H,1-2H3 |
InChI Key |
JQHAEWWGEPRTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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